molecular formula C21H21N3O5 B5690531 N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5690531
M. Wt: 395.4 g/mol
InChI Key: VVQFCFMDRCJKIN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, commonly known as DMPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. DMPO belongs to the class of pyridazinone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

DMPO exerts its biological activities through various mechanisms of action. DMPO has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by suppressing the activation of NF-κB signaling pathway. DMPO also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, DMPO has been found to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
DMPO has been found to exhibit a range of biochemical and physiological effects. DMPO has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in animal models of inflammation. DMPO has also been found to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. Furthermore, DMPO has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.

Advantages and Limitations for Lab Experiments

DMPO has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. DMPO can be synthesized using simple and inexpensive reagents and can be easily scaled up for mass production. DMPO is also stable under normal laboratory conditions and has a low toxicity profile, making it safe for use in animal studies. However, DMPO has some limitations, including its poor solubility in water and its limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions in the research of DMPO. One potential direction is the development of DMPO-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the exploration of DMPO as a potential neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the anticancer properties of DMPO warrant further investigation for the development of cancer therapeutics. Finally, the development of novel DMPO analogs with improved solubility and bioavailability may enhance its therapeutic potential.

Synthesis Methods

DMPO can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(2,4-dimethoxyphenyl)-3-oxobut-2-enoic acid ethyl ester. This intermediate compound is then reacted with hydrazine hydrate to form 2-(2,4-dimethoxyphenyl) hydrazono-3-oxobutanoic acid ethyl ester, which is further reacted with 3-methoxybenzoyl chloride to form DMPO.

Scientific Research Applications

DMPO has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DMPO has been studied extensively for its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. DMPO has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, DMPO has been found to exhibit anticancer properties, making it a potential candidate for the development of cancer therapeutics.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-27-15-6-4-5-14(11-15)17-9-10-21(26)24(23-17)13-20(25)22-18-8-7-16(28-2)12-19(18)29-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQFCFMDRCJKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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